molecular formula C10H20O B3032866 3,7-Dimethyloctanal CAS No. 5988-91-0

3,7-Dimethyloctanal

Cat. No.: B3032866
CAS No.: 5988-91-0
M. Wt: 156.26 g/mol
InChI Key: UCSIFMPORANABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyloctanal, also known as 3,7-dimethyl-1-octanol, is a naturally occurring compound that is found in a variety of plants, including citrus fruits, coffee beans, and tomatoes. It is a volatile compound with a strong, sweet, citrus-like odor. It is used in the food industry as a flavoring agent, and has been studied for its potential use in the medical field as an anti-inflammatory agent and for its antioxidant properties.

Scientific Research Applications

Solvent Impact on Hydrogenation

A study by Chatterjee et al. (2004) in "Chemical Physics Letters" focused on the selective formation of 3,7-dimethyloctanal through the hydrogenation of citral in different solvents. They found that solvents with low dielectric constants enhance the selectivity of breaking isolated and conjugated C=C bonds, while high dielectric constant solvents prefer to hydrogenate the conjugated C=C. This study highlights the role of solvents in the selective formation of this compound (Chatterjee et al., 2004).

Kinetic Study of Substitution Reactions

Man et al. (2005), in "Tetrahedron Letters", investigated the substitution reaction of (R)-3-chloro-3,7-dimethyloctane with methanol or benzyl alcohol, involving ionic liquids. This study contributes to understanding the kinetics of reactions involving this compound derivatives (Man et al., 2005).

Dehydration on Phosphate Catalyst

Research by Freidlin and Sharf (1960) in "Russian Chemical Bulletin" described the dehydration of 3,7-dimethyloctane-1,7-diol on a phosphate catalyst, indicating a stepwise process that involves this compound. This study sheds light on the catalytic processes related to this compound (Freidlin & Sharf, 1960).

Olfactory Properties

Yoshii et al. (1993) in "Helvetica Chimica Acta" investigated the olfactory properties of (3S)-3,7-dimethyloctanal, a chain-type odorant. They found that certain conformers of this compound resemble ring-type odorants, providing insights into the structure-odor relationship (Yoshii et al., 1993).

Biotransformation Studies

Miyazawa et al. (2000) in the "Journal of Agricultural and Food Chemistry" examined the biotransformation of (-)-dihydromyrcenyl acetate using the fungus Glomerella cingulata, producing various compounds including derivatives of this compound. This highlights the use of biocatalysts in transforming related compounds (Miyazawa et al., 2000).

Safety and Hazards

3,7-Dimethyloctanal is classified as a combustible liquid . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction .

Biochemical Analysis

Biochemical Properties

3,7-Dimethyloctanal plays a significant role in biochemical reactions due to its aldehyde functional group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo oxidation reactions catalyzed by aldehyde dehydrogenases, converting it into the corresponding carboxylic acid. Additionally, this compound can form Schiff bases with amino groups in proteins, affecting their structure and function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For instance, it may inhibit aldehyde dehydrogenases, leading to the accumulation of aldehydes and subsequent cellular effects. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction reactions, converting this compound into different metabolites. The compound’s involvement in metabolic pathways can affect metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it interacts with specific enzymes and proteins involved in metabolic processes .

Properties

IUPAC Name

3,7-dimethyloctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSIFMPORANABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044826
Record name 3,7-Dimethyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow solution; Onion aroma with fruity undertones
Record name 3,7-Dimethyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

197.00 to 198.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 3,7-Dimethyloctanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

13 mg/L @ 20 °C (exp), Practially insoluble to insoluble in water, Soluble (in ethanol)
Details The Good Scents Company Information System
Record name 3,7-Dimethyloctanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details The Good Scents Company Information System
Record name 3,7-Dimethyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.085-1.095
Record name 3,7-Dimethyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5988-91-0, 25795-46-4
Record name Dihydrocitronellal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5988-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyloctanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanal, 3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025795464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanal, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7-Dimethyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloctanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,7-DIMETHYLOCTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32WFZ5HGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7-Dimethyloctanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyloctanal
Reactant of Route 2
3,7-Dimethyloctanal
Reactant of Route 3
3,7-Dimethyloctanal
Reactant of Route 4
3,7-Dimethyloctanal
Reactant of Route 5
3,7-Dimethyloctanal
Reactant of Route 6
Reactant of Route 6
3,7-Dimethyloctanal
Customer
Q & A

Q1: What is the relationship between the odor of (3S)-3,7-dimethyloctanal and ethyl (1R, 6S)-2,2,6-trimethylcyclohexane-1-carboxylate?

A1: While (3S)-3,7-dimethyloctanal is a chain-type odorant and ethyl (1R, 6S)-2,2,6-trimethylcyclohexane-1-carboxylate is a ring-type, their odors share similarities. Research suggests this is due to the existence of stable ring-like conformers of (3S)-3,7-dimethyloctanal that resemble the ring-type odorant in their three-dimensional structure. These conformers are hypothesized to bind to and stimulate the same odor receptors, resulting in similar odor profiles. []

Q2: Can 3,7-dimethyloctanal be synthesized from a naturally occurring compound?

A2: Yes, this compound can be synthesized from citronellal, a compound found in citronella oil. The synthesis involves a hydrogenation reaction using Raney-nickel as a catalyst. This reaction converts citronellal to a mixture of this compound and citronellol. []

Q3: How does supercritical carbon dioxide (scCO2) impact the selectivity of 3,7-dimethyl-2,6-octadienal hydrogenation using a palladium catalyst?

A3: Studies show that using scCO2 as a solvent for the hydrogenation of 3,7-dimethyl-2,6-octadienal (citral) with palladium catalysts, like Pd-MCM-48, leads to the complete and selective hydrogenation of both the conjugated and isolated C=C bonds. This results in the formation of the fully saturated aldehyde, this compound (dihydrocitronellal), under mild reaction conditions. Notably, this high selectivity is maintained across variations in hydrogen pressure, temperature, and the support material for the catalyst, highlighting the beneficial influence of scCO2. Furthermore, scCO2 simplifies product separation and minimizes environmental impact compared to traditional organic solvents. []

Q4: What is the role of ionic liquids in the catalytic hydrogenation of 3,7-dimethyl-2,6-octadienal (citral)?

A4: Ionic liquids have been investigated as reaction modifiers in the liquid-phase hydrogenation of citral using supported metal catalysts. Research demonstrates that using dicyanamide-based ionic liquids, like [BMIM][N(CN)2], can facilitate the selective hydrogenation of citral to citronellal with high yields exceeding 99%, effectively achieving a one-pot synthesis of citronellal via this route. Furthermore, these ionic liquids exhibit an inhibitory effect on the subsequent hydrogenation of citronellal to dihydrocitronellal, further enhancing the selectivity towards citronellal production. Conversely, utilizing [NTf2]−-based ionic liquids as modifiers in Ru/Al2O3-catalyzed citral hydrogenation leads to increased selectivity towards the unsaturated alcohols geraniol and nerol. []

Q5: How does the presence of ionic liquids affect the interaction of hydrogen with palladium catalysts during citral hydrogenation?

A5: Studies utilizing techniques like X-ray photoelectron spectroscopy (XPS), hydrogen pulse chemisorption, and differential hydrogen adsorption calorimetry reveal that the presence of ionic liquids influences the interaction of hydrogen with palladium catalysts during citral hydrogenation. Notably, treating Pd/SiO2 with ionic liquids leads to a higher oxidized palladium surface. For instance, using [BMIM][N(CN)2] results in the formation of Pd(II) species, suggesting complexation of palladium by the [N(CN)2]− anion. Furthermore, the hydrogen uptake capacity of Pd/SiO2 catalysts modified with ionic liquids decreases compared to untreated catalysts. This, coupled with the observation of lower hydrogen adsorption heats, points to a change in the electronic properties of palladium due to the presence of ionic liquids, ultimately impacting the catalyst's activity and selectivity. []

Q6: What is the mechanism behind the formation of 1,3,5-cycloheptatriene derivatives using this compound as a starting material?

A6: Research suggests that reacting 7-methoxy-3,7-dimethyloctanal with a specific γ-arsonium ylide ([3-(1-methylethoxy-carbonyl)-2-oxopropyl]triphenylarsonium bromide) in the presence of a base initiates a multi-step reaction sequence resulting in 1,3,5-cycloheptatriene derivatives. The proposed mechanism involves an initial aldol condensation between the aldehyde and the ylide, followed by a Michael addition of another ylide molecule to the aldol product. This is followed by intramolecular nucleophilic substitution, elimination of triphenylarsine, and finally, a base-catalyzed elimination of a second triphenylarsine molecule, ultimately yielding the 1,3,5-cycloheptatriene derivative. []

Q7: Can (R)(+)-3,7-dimethyloctanal be used to synthesize optically active polymers?

A7: Yes, the divinylacetal of (R)(+)-3,7-dimethyloctanal can be polymerized using radical or cationic initiators to produce optically active polymers. Interestingly, radical initiation primarily yields viscous liquid polymers, while cationic initiators result in solid polymers. Importantly, the optical rotatory dispersion analysis of the polymers synthesized using cationic initiators, particularly boron trifluoride etherate, reveals negative optical rotations. In contrast, the polymer obtained from radical initiation with azobisisobutyronitrile, along with its model compound, exhibits positive rotations. This difference in optical properties suggests varying stereoregularity in the polymers obtained through different polymerization methods. []

Q8: Can this compound be used in the total synthesis of complex molecules?

A8: Yes, (3R)-3,7-dimethyloctanal plays a crucial role in the enantioselective total synthesis of vitamin E. It participates in an aldol condensation reaction with a chiral chroman intermediate, which is synthesized through a novel palladium-catalyzed domino Wacker-Heck reaction. This aldol condensation is a key step in constructing the side chain of vitamin E. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.